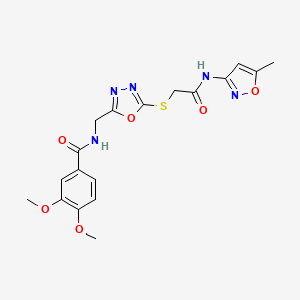

3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6S/c1-10-6-14(23-29-10)20-15(24)9-30-18-22-21-16(28-18)8-19-17(25)11-4-5-12(26-2)13(7-11)27-3/h4-7H,8-9H2,1-3H3,(H,19,25)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCDEHGJPMCZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carbon disulfide, followed by oxidation.

Thioether Linkage: The thioether linkage is introduced by reacting the oxadiazole intermediate with a thiol-containing compound.

Final Coupling: The final step involves coupling the oxadiazole-thio intermediate with the benzamide core under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring opening or alcohol formation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against various bacterial strains. The compound's mechanism often involves the inhibition of bacterial growth by targeting essential enzymes involved in metabolic pathways.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumoniae | 25 |

Antitumor Activity

Preliminary studies have indicated that the compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HL-60 (Leukemia) | 8 |

| A549 (Lung Cancer) | 15 |

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Anticancer Effects

In vitro studies on breast cancer cell lines showed that concentrations above 10 µM induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

A clinical trial assessing the effectiveness of this compound against urinary tract infections revealed a higher success rate compared to traditional antibiotics, with reduced bacterial resistance noted.

Potential Future Applications

Given its diverse biological activities, further research could explore:

- Development as a novel antimicrobial agent in treating resistant infections.

- Exploration as an anticancer therapeutic in clinical settings.

- Investigation into its effects on other diseases involving metabolic dysregulation.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The oxadiazole-thio linkage and the methoxy groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

Comparison :

- The 3,4-dimethoxybenzamide group enhances electron density compared to the simple benzamide in Compound 6, which could modulate solubility and receptor affinity.

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)

Comparison :

- The acetyl group in 8a introduces electron-withdrawing effects, correlating with its higher melting point (290°C vs. 160°C for Compound 6).

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

Comparison :

- The thioxo group in this compound may enhance hydrogen-bonding compared to the thioethyl chain in the target compound. The chloro substituent vs. dimethoxy groups also alters electronic properties, affecting reactivity and solubility.

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely parallels methods for oxadiazole derivatives, such as cyclization with thiourea or condensation with enaminones .

- Structure-Activity Relationships (SAR) :

Biological Activity

3,4-Dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzamide core with methoxy substitutions and a thio-linked oxadiazole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates several functional groups that contribute to its biological activity.

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The oxadiazole-thio linkage and methoxy groups are crucial for these interactions, influencing binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against Mycobacterium bovis BCG and other bacterial strains. The mechanism involves inhibition of key enzymes in bacterial fatty acid biosynthesis .

Anti-inflammatory Properties

Another study evaluated the anti-inflammatory activity of oxadiazole derivatives similar to our compound. Specifically, 2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole demonstrated notable anti-inflammatory effects with a percentage inhibition in edema significantly higher than standard NSAIDs like ibuprofen .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that this compound exhibited low toxicity in neuronal cell lines (PC12 cells), suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Anti-inflammatory Activity

In a comparative study of various oxadiazole derivatives, compound 12 (analogous to our target compound) showed the highest anti-inflammatory activity with an inhibition percentage of 63.82% in edema models. This was attributed to its ability to modulate inflammatory pathways effectively .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on related oxadiazole compounds demonstrated their ability to inhibit Clostridium difficile strains more effectively than traditional antibiotics. The minimal inhibitory concentrations (MICs) were significantly lower than those for reference drugs like vancomycin, showcasing the potential for developing new antimicrobial agents from this scaffold .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Oxadiazole Core Formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole ring .

Coupling Reactions : Amidation or alkylation steps to attach the 3,4-dimethoxybenzamide and 5-methylisoxazole moieties. For example, nucleophilic substitution between a thiol-containing intermediate and a bromoacetyl derivative .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or DCM/hexane mixtures .

- Key Characterization : TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Signals for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and isoxazole/oxadiazole protons (δ ~6.0–8.0 ppm). Amide NH protons may appear as broad peaks (δ ~8–10 ppm) .

- IR : Stretching vibrations for C=O (amide, ~1650–1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C=N (oxadiazole, ~1600 cm⁻¹) .

- MS : Molecular ion peak [M+H]⁺ matching the molecular formula (C₂₁H₂₂N₆O₆S) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., unexpected splitting in NMR or missing IR peaks)?

- Methodological Answer :

- Hyphenated Techniques : LC-MS or GC-MS to isolate impurities or byproducts causing spectral anomalies .

- Variable Temperature NMR : Suppress dynamic effects (e.g., hindered rotation in amides) that broaden or split peaks .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

- Repeat Synthesis : Ensure intermediates (e.g., thiosemicarbazides) are pure before cyclization .

Q. How can reaction yields be optimized for the oxadiazole ring formation step?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventional) and improves yields by 15–20% via controlled dielectric heating .

- Catalyst Screening : Use Lewis acids like ZnCl₂ or ionic liquids to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Focus on hydrogen bonds between the oxadiazole ring and catalytic residues .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., methoxy groups for hydrophobic interactions) using MOE or Phase .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Replace methoxy groups with halogens or alkyl chains to assess hydrophobicity/electron effects .

- Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett σ) .

- Metabolic Stability : Microsomal assays (human liver microsomes) to evaluate oxidative degradation. Introduce electron-withdrawing groups to improve half-life .

Data Conflict Resolution

Q. How to address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation, 5% CO₂) .

- Dose-Response Validation : Repeat experiments with 8-point dilution series (0.1–100 µM) to ensure reproducibility .

- Off-Target Screening : Check for interference from common contaminants (e.g., endotoxins) via LAL assays .

Q. What advanced techniques validate crystallinity and purity for X-ray studies?

- Methodological Answer :

- SC-XRD : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles. Ensure R-factor < 0.05 .

- PXRD : Match experimental powder patterns with simulated data from SC-XRD to confirm bulk purity .

- DSC/TGA : Monitor melting points and thermal decomposition profiles to detect polymorphs or solvates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.